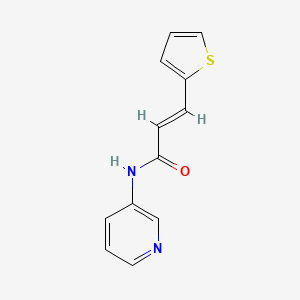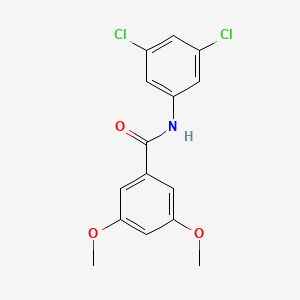
N-3-pyridinyl-3-(2-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-pyridinyl-3-(2-thienyl)acrylamide, also known as PTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and is known for its unique chemical structure, which makes it an attractive candidate for various research studies.
作用机制
The exact mechanism of action of N-3-pyridinyl-3-(2-thienyl)acrylamide is not fully understood, but it is believed to interact with various biological molecules and pathways. N-3-pyridinyl-3-(2-thienyl)acrylamide has been shown to interact with proteins such as bovine serum albumin and human serum albumin, as well as with DNA and RNA molecules. It is believed that these interactions may play a role in the biological activity of N-3-pyridinyl-3-(2-thienyl)acrylamide.
Biochemical and Physiological Effects:
N-3-pyridinyl-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects in vitro. Studies have shown that N-3-pyridinyl-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory activity. N-3-pyridinyl-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the primary advantages of using N-3-pyridinyl-3-(2-thienyl)acrylamide in laboratory experiments is its ease of synthesis and availability. N-3-pyridinyl-3-(2-thienyl)acrylamide is relatively inexpensive and can be synthesized using standard laboratory techniques. However, one of the limitations of using N-3-pyridinyl-3-(2-thienyl)acrylamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for research on N-3-pyridinyl-3-(2-thienyl)acrylamide. One area of research could focus on the development of new organic semiconductors based on N-3-pyridinyl-3-(2-thienyl)acrylamide, which could have potential applications in the field of organic electronics. Another area of research could focus on the development of new anti-cancer drugs based on N-3-pyridinyl-3-(2-thienyl)acrylamide, which could have significant therapeutic potential. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-3-pyridinyl-3-(2-thienyl)acrylamide and its interactions with biological molecules and pathways.
合成方法
N-3-pyridinyl-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(2-thienyl)acrylic acid with pyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(2-thienyl)acryloyl chloride with pyridine-3-amine in the presence of a base such as triethylamine. The synthesis of N-3-pyridinyl-3-(2-thienyl)acrylamide is relatively simple and can be achieved through standard laboratory techniques.
科学研究应用
N-3-pyridinyl-3-(2-thienyl)acrylamide has been used in various scientific research studies due to its unique chemical properties. One of the primary applications of N-3-pyridinyl-3-(2-thienyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors. N-3-pyridinyl-3-(2-thienyl)acrylamide has also been used in the development of organic solar cells, where it has been shown to improve the efficiency of the devices.
属性
IUPAC Name |
(E)-N-pyridin-3-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWANZBETGRJIN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-pyridinyl-3-(2-thienyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)


![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)
![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)